molecular formula C12H16NO7+ B1222234 N-Glucosylnicotinate

N-Glucosylnicotinate

Cat. No.: B1222234
M. Wt: 286.26 g/mol
InChI Key: CRXJVFIHZPTDKA-KAMPLNKDSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

N-Glucosylnicotinate (CAS: 25905-63-9) is a glycosylated derivative of nicotinic acid, characterized by the covalent linkage of a β-D-glucopyranosyl moiety to the pyridinium nitrogen of nicotinic acid. Its molecular formula is C₁₂H₁₅NO₇, with an average molecular mass of 285.252 g/mol and a monoisotopic mass of 285.084852 g/mol . The compound has five stereocenters and is systematically named 1-(β-D-glucopyranosyl)pyridinium-3-carboxylate (IUPAC) . It is recognized across databases under identifiers such as CHEBI:49125, KEGG:C03003, and MetaCyc:CPD-446 .

This compound is biosynthesized via the enzymatic reaction between UDP-α-D-glucose and nicotinate, yielding UDP as a byproduct . This glycosylation enhances its solubility and alters its pharmacokinetic properties compared to non-glycosylated nicotinic acid derivatives.

Properties

Molecular Formula

C12H16NO7+

Molecular Weight

286.26 g/mol

IUPAC Name

1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/p+1/t7-,8-,9+,10-,11-/m1/s1

InChI Key

CRXJVFIHZPTDKA-KAMPLNKDSA-O

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)O

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below contrasts N-Glucosylnicotinate with structurally related nicotinate derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Biological Role
This compound C₁₂H₁₅NO₇ 285.25 Glycosylated pyridinium carboxylate Anti-inflammatory (TNF-α modulation)
Nicotinic Acid C₆H₅NO₂ 123.11 Free carboxylic acid Treatment of hyperphosphatemia , NAD+ precursor
Nicotinamide C₆H₆N₂O 122.12 Amide derivative Pellagra prevention, NAD+ metabolism
Nicotinamide Riboside C₁₁H₁₅N₂O₅+ 255.25 Ribosylated amide NAD+ biosynthesis enhancer

Key Observations :

  • Glycosylation: this compound’s β-D-glucose moiety distinguishes it from non-glycosylated derivatives like nicotinic acid and nicotinamide. This modification likely enhances membrane permeability and stability .
  • Biological Activity: this compound exhibits a strong correlation with TNF-α inhibition (|r| = 0.966) in anti-inflammatory studies, outperforming flavonoids like quercetin derivatives in IL-10 modulation .

Metabolic Pathways

  • This compound : Synthesized via glycosyltransferase-mediated coupling of UDP-α-D-glucose and nicotinate .
  • Nicotinic Acid : Converted to NAD+ through the Preiss-Handler pathway, critical for cellular energy metabolism.

Research Findings and Data

Anti-Inflammatory Efficacy (this compound)

A 2024 study on Farfarae Flos extracts identified this compound as a potent TNF-α inhibitor, with a correlation coefficient of 0.966 in vitro. This surpassed quercetin derivatives (e.g., Isoquercitrin, r = 0.830 for IL-10) .

Hyperphosphatemia Management (Nicotinic Acid)

A meta-analysis of 15 clinical trials (1966–2015) confirmed nicotinic acid’s efficacy in reducing serum phosphate levels in dialysis patients (mean reduction: 1.2 mg/dL), though gastrointestinal side effects limit its use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Glucosylnicotinate
Reactant of Route 2
N-Glucosylnicotinate

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